molecular formula C10H11BrO3 B1366345 Methyl 4-(bromomethyl)-2-methoxybenzoate CAS No. 74733-27-0

Methyl 4-(bromomethyl)-2-methoxybenzoate

Cat. No. B1366345
CAS RN: 74733-27-0
M. Wt: 259.1 g/mol
InChI Key: DCXFLSHDURQRML-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)-2-methoxybenzoate is an ester . It is a lachrymator and an important drug intermediate . The ester group is slightly twisted out of the plane of the central aromatic ring . It is used in the preparation of potential anti-HIV agents .


Molecular Structure Analysis

The molecular formula of Methyl 4-(bromomethyl)-2-methoxybenzoate is C9H9BrO2 . The ester group in the molecule is slightly twisted out of the plane of the central aromatic ring .


Physical And Chemical Properties Analysis

Methyl 4-(bromomethyl)-2-methoxybenzoate is a solid at 20°C . Its melting point ranges from 54.0 to 57.0°C . The molecular weight is 229.07 .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-(bromomethyl)-2-methoxybenzoate is involved in various synthesis processes and studies of chemical properties. For instance, it has been synthesized from 4-bromo-2-fluorotoluene through a series of chemical reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification. The overall yield of this synthesis was about 47%, with a high purity of 99.8% as determined by Gas Chromatography (Chen Bing-he, 2008). Additionally, a thermochemical study of methyl 2- and 4-methoxybenzoates, which are structurally related to methyl 4-(bromomethyl)-2-methoxybenzoate, has been conducted. This study involved both experimental and computational approaches to determine structural and thermochemical properties, such as combustion and vaporization enthalpies, and the standard molar enthalpies of formation (H. Flores et al., 2019).

Application in Synthesis of Pharmaceutical Intermediates

Methyl 4-(bromomethyl)-2-methoxybenzoate is also used in the synthesis of pharmaceutical intermediates. For example, it serves as a precursor in the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, a medication used to treat psychosis (Wang Yu, 2008). Furthermore, it is involved in the synthesis of intermediates for bifendate, a drug used for the treatment of liver diseases. The synthesis process includes methanol-esterification, methyl etherification, and cyclization (Bao Li-jiao, 2013).

Role in Synthesis of Antifungal Compounds

Another significant application is in the synthesis of novel antifungal compounds. For instance, it has been used as a starting material in the synthesis of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, which demonstrated moderate to high activities against eight phytopathogenic fungi (Dongyan Yang et al., 2017).

Use in Organic Synthesis Methods

Methyl 4-(bromomethyl)-2-methoxybenzoate is also utilized in developing organic synthesis methods. A study on its synthesis involved reacting methyl 4-methylbenzoate with N-bromosuccinimide, optimizing conditions to achieve a high yield of 90.5% (Bi Yun-mei, 2012). This showcases its role in facilitating efficient synthesis techniques in organic chemistry.

Safety And Hazards

Methyl 4-(bromomethyl)-2-methoxybenzoate is considered hazardous. It causes skin irritation and serious eye damage . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-(bromomethyl)-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXFLSHDURQRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461332
Record name methyl 4-(bromomethyl)-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(bromomethyl)-2-methoxybenzoate

CAS RN

74733-27-0
Record name methyl 4-(bromomethyl)-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(bromomethyl)-2-methoxybenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of methyl 2-methoxy-4-methylbenzoate (10.00 g, 55 mmol) in CCl4 (150 mL) were added NBS (11.8 g, 66 mmol) and AIBN (0.100 g). The reaction mixture was refluxed for 18 h. The reaction mass was diluted with diethyl ether and washed with 25% NaOH solution. The organic layer was dried over anhydrous sodium sulphate and concentrated to afford 10.00 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 3.77 (m, 6H), 4.68 (s, 2H), 7.06 (d, J=7.8 Hz, 1H), 7.23 (s, 1H), 7.61 (d, J=7.8 Hz, 1H); MS (m/z): 259.13 (M)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of methyl 2-methoxy-4-methylbenzoate (5.0 g), N-bromosuccinimide (4.94 g), 2,2′-azobis(isobutyronitrile) (0.23 g) and carbon tetrachloride (50 ml) was heated for 40 minutes under reflux. The mixture was cooled and the precipitate was filtered off. The filtrate was concentrated to give methyl 4-bromomethyl-2-methoxybenzoate as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

N-Bromosuccinimide (45.3 g) was added to methyl 2-methoxy-4-methylbenzoate (45.8 g) in carbon tetrachloride (~11) containing a trace of dibenzoyl peroxide. The suspension was heated under reflux until no orange colour persisted, then cooled, filtered and the filtrate evaporated to give the title compound, bp 136°-144°/7 mm. τ (CDCl3) 6.17 (3H, s), 6.13 (3H, s), 5.59 (2H, s), 2.9-3.15 (2H, m), 2.3 (1H, J=8 Hz).
Quantity
45.3 g
Type
reactant
Reaction Step One
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45.8 g
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reactant
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0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

To a solution of methyl 2-methoxy-4-methylbenzoate (2.07 g, 11.5 mmol) in chloroform (30 mL) was added benzoyl peroxide (0.14 g, 0.57 mmol) and N-bromosuccinimide (2.04 g, 11.5 mmol). The reaction mixture was heated at reflux for 3 hours. The reaction mixture was washed with saturated sodium hydrogen carbonate and the organic phase was poured through a hydrophobic frit and the solvent evaporated at reduced pressure. The crude material was used in the next step without further purification.
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CA Menendez, A Mohamed, GR Perez-Lemus… - Molecules, 2023 - mdpi.com
Recently, a high-throughput screen of 1900 clinically used drugs identified masitinib, an orally bioavailable tyrosine kinase inhibitor, as a potential treatment for COVID-19. Masitinib …
Number of citations: 7 www.mdpi.com
H Huang, P Si, L Wang, Y Xu, X Xu, J Zhu… - …, 2015 - Wiley Online Library
Farnesoid X receptor (FXR) plays an important role in the regulation of cholesterol, lipid, and glucose metabolism. Recently, several studies on the molecular basis of FXR antagonism …
GL Milligan - 1990 - search.proquest.com
This dissertation describes the design, synthesis, and evaluation of the binding properties of 16 macrocyclic peptides. The macrocyclic peptides were composed of $\alpha $-amino …
Number of citations: 0 search.proquest.com

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